molecular formula C10H21NO3 B573199 tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate CAS No. 179116-03-1

tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate

Cat. No.: B573199
CAS No.: 179116-03-1
M. Wt: 203.282
InChI Key: YYHQKHLCSPQSTJ-UHFFFAOYSA-N
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Description

tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-hydroxy-2-methylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2-methylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (3-hydroxy-2-methylbutyl)carbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Hydrochloric acid in methanol at room temperature.

Major Products Formed

    Oxidation: 3-oxo-2-methylbutyl carbamate.

    Reduction: 3-hydroxy-2-methylbutylamine.

    Substitution: Various substituted carbamates depending on the substituent used.

Scientific Research Applications

tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily removed under mild acidic conditions, making it useful for multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-hydroxy-2-methylbutyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine. This property is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Lacks the hydroxy and methyl groups, making it less versatile in certain synthetic applications.

    Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different stability and reactivity profiles.

    Ethyl carbamate: Simpler structure with an ethyl group, used in different contexts compared to tert-butyl (3-hydroxy-2-methylbutyl)carbamate.

Uniqueness

tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate is unique due to the presence of both a hydroxy group and a tert-butyl group. This combination provides a balance of stability and reactivity, making it a valuable protecting group in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability under mild conditions sets it apart from other carbamates.

Properties

CAS No.

179116-03-1

Molecular Formula

C10H21NO3

Molecular Weight

203.282

IUPAC Name

tert-butyl N-(3-hydroxy-2-methylbutyl)carbamate

InChI

InChI=1S/C10H21NO3/c1-7(8(2)12)6-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)

InChI Key

YYHQKHLCSPQSTJ-UHFFFAOYSA-N

SMILES

CC(CNC(=O)OC(C)(C)C)C(C)O

Origin of Product

United States

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